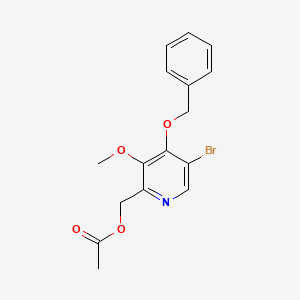

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyridinyl compounds involves multiple steps, including bromination, methoxylation, and esterification processes. An example is the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a process that could be analogous to synthesizing the target compound through specific modifications in the substitution pattern on the pyridine ring and the introduction of the benzyloxy group (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as various pyridinyl and pyrimidinyl derivatives, often involves X-ray crystallography and spectroscopic techniques (IR, 1H NMR, 13C NMR) to elucidate the arrangement of atoms within the molecule and confirm the identity of synthesized compounds. For instance, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray diffraction and DFT calculations, showcasing the importance of comprehensive structural analysis in understanding compound behavior (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyridinyl compounds can vary widely depending on the functional groups present. For example, the reactivity of such compounds with nucleophiles or during cyclocondensation reactions highlights the versatility of pyridinyl-based structures in chemical synthesis. The reactivity and subsequent transformations are crucial for designing compounds with desired properties and functions (Hashimoto, Ohta, Shudo, & Okamoto, 1979).

Applications De Recherche Scientifique

Large-Scale Synthesis Techniques :

- Research led by Morgentin et al. (2009) developed a methodology for efficient access to pyridin- and pyrimidin-2-yl acetate cores, which could potentially be applied to compounds like "(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate" (Morgentin et al., 2009).

Photodynamic Therapy Applications :

- Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds, which show significant potential in photodynamic therapy for cancer treatment. This research indicates the broader applicability of bromo-methoxypyridinyl compounds in medical treatments (Pişkin et al., 2020).

Synthesis of Bioactive Compounds :

- Hirokawa et al. (2000) described an efficient synthesis process for a compound structurally related to dopamine and serotonin receptors antagonists. Their methodology might offer insights into synthesizing related compounds, including "(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate" (Hirokawa et al., 2000).

Potential in Anticancer Therapy :

- Du et al. (2018) isolated new alkaloids, one of which is structurally similar to methoxypyridinyl compounds, and demonstrated significant cytotoxic effects against human cancer cells (Du et al., 2018).

Chemical Characterization and Antioxidant Activity :

- Li et al. (2011) isolated bromophenols from marine algae, demonstrating potent antioxidant activities. This research underscores the potential of bromo-methoxypyridinyl derivatives in developing natural antioxidants (Li et al., 2011).

Mécanisme D'action

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds or esters .

Mode of Action

The compound, being an ester, could potentially undergo hydrolysis in the presence of esterases, leading to the formation of an alcohol and an acid . The bromine atom on the pyridine ring might make the compound susceptible to nucleophilic aromatic substitution reactions .

Biochemical Pathways

It’s plausible that the compound could interfere with pathways involving aromatic compounds or esters .

Pharmacokinetics

Given its ester structure, it might be metabolized via ester hydrolysis . The presence of the bromine atom could potentially affect its distribution and excretion .

Result of Action

Based on its structure, it could potentially cause changes in cellular processes involving aromatic compounds or esters .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For instance, the presence of esterases could accelerate the hydrolysis of the ester group . The bromine atom might make the compound more susceptible to nucleophilic aromatic substitution reactions under certain conditions .

Propriétés

IUPAC Name |

(5-bromo-3-methoxy-4-phenylmethoxypyridin-2-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4/c1-11(19)21-10-14-16(20-2)15(13(17)8-18-14)22-9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBUDHZJDUWDAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=C(C(=C1OC)OCC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2484396.png)

![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2484398.png)

![2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2484399.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2484402.png)

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2484405.png)

![N-(3-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2484409.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484412.png)

![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/no-structure.png)